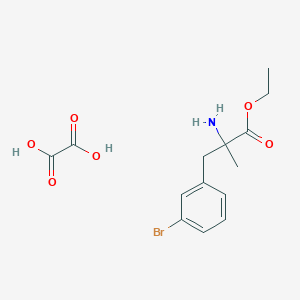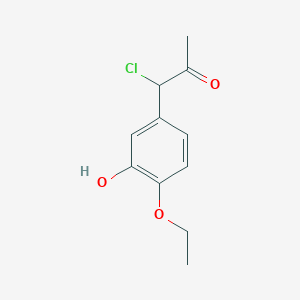
1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO3 It is characterized by the presence of a chloro group, an ethoxy group, and a hydroxyphenyl group attached to a propan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one typically involves the chlorination of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Formation of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one.
Reduction: Formation of 1-chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one derivatives with substituted groups.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1,1-Diethoxy-3-(4-hydroxyphenyl)-2-propan-2-one: Similar structure with diethoxy groups instead of chloro and ethoxy groups.
1-Chloro-1-(4-hydroxyphenyl)propan-2-one: Lacks the ethoxy group, making it less hydrophobic.
Uniqueness: 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one is unique due to the combination of chloro, ethoxy, and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. The presence of the ethoxy group enhances its solubility in organic solvents, making it more versatile in various applications.
Propiedades
Fórmula molecular |
C11H13ClO3 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
1-chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO3/c1-3-15-10-5-4-8(6-9(10)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
Clave InChI |
USIZBUXWOLECGT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


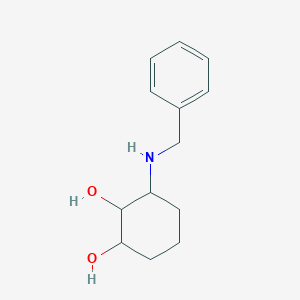
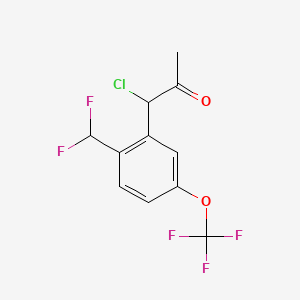
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)

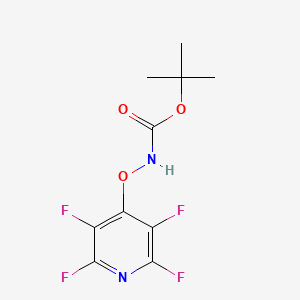
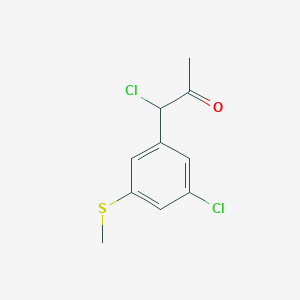

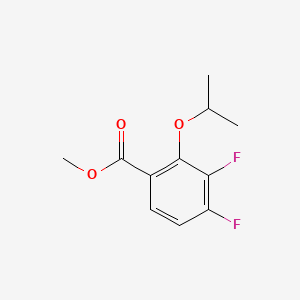
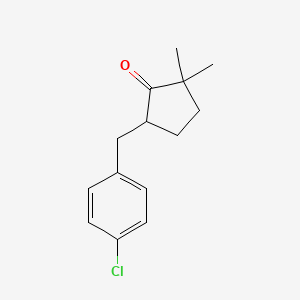
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
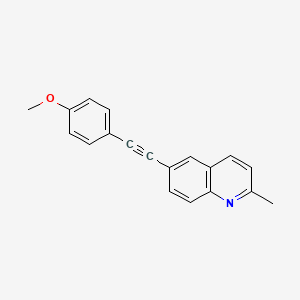
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
